1-(benzylsulfonyl)-N-(3-methylbenzyl)piperidine-3-carboxamide
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Overview
Description
N-[(3-METHYLPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-METHYLPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 3-methylbenzylamine with phenylmethanesulfonyl chloride to form an intermediate, which is then reacted with piperidine-3-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[(3-METHYLPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[(3-METHYLPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of N-[(3-METHYLPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar aromatic structure but includes a thiazole ring instead of a piperidine ring.
1-CYCLOHEXYL-N-{[1-(4-METHYLPHENYL)-1H-INDOL-3-YL]METHYL}METHANAMINE: This compound features an indole ring and a cyclohexyl group, differing from the sulfonyl and piperidine groups in the target compound.
Uniqueness
N-[(3-METHYLPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is unique due to its combination of a piperidine ring, sulfonyl group, and aromatic rings. This structure provides specific chemical properties and reactivity that are distinct from other similar compounds .
Properties
Molecular Formula |
C21H26N2O3S |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-[(3-methylphenyl)methyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C21H26N2O3S/c1-17-7-5-10-19(13-17)14-22-21(24)20-11-6-12-23(15-20)27(25,26)16-18-8-3-2-4-9-18/h2-5,7-10,13,20H,6,11-12,14-16H2,1H3,(H,22,24) |
InChI Key |
UTURWVBKNYOFLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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